Fmoc-L-Photo-Methionine

Descripción general

Descripción

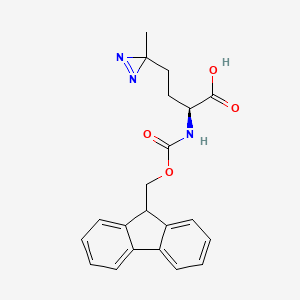

Fmoc-L-Photo-Methionine is a diazirine-containing, Fmoc-protected methionine amino acid and multifunctional photo-crosslinker. This compound is primarily used in peptide synthesis and photoaffinity labeling, allowing for the study of cellular targets and protein-protein interactions upon UV light irradiation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Photo-Methionine involves the incorporation of a diazirine group into the methionine amino acid, followed by Fmoc protection. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions typically involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale peptide synthesis techniques, utilizing solid-phase peptide synthesis (SPPS) with Fmoc protection strategies .

Análisis De Reacciones Químicas

Photoactivation and Cross-Linking Mechanism

Fmoc-L-Photo-Methionine contains a diazirine ring that undergoes UV-induced decomposition (λ = 360 nm) to generate a reactive carbene intermediate. This carbene rapidly forms covalent bonds with proximal molecules, enabling zero-length cross-linking.

Key Reaction Pathway :

-

Diazirine Ring Cleavage : UV irradiation breaks the diazirine ring, releasing nitrogen gas (N~2~) and forming a carbene.

-

Carbene Insertion : The carbene reacts with nearby C–H, N–H, or O–H bonds, creating stable covalent adducts .

Experimental Validation :

-

In studies on Smad2-MH2 domains, UV-activated this compound cross-linked dimeric and trimeric protein complexes, confirmed via SDS-PAGE and Western blotting .

-

Cytochrome P450 cross-linking experiments revealed three distinct oligomers (1:1, 1:2, 2:1 ratios) using MALDI-TOF analysis .

| Parameter | Value | Source |

|---|---|---|

| UV Wavelength | 360 nm | |

| Activation Time | 10 minutes (on ice) | |

| Cross-Link Recovery Efficiency | >90% post-cell lysis |

Side Reactions in Fmoc Chemistry

During peptide synthesis, this compound may participate in:

-

O-Acylation : Rare under optimized HATU/DIPEA coupling conditions .

-

Aspartimide Formation : Minimal risk due to sequence-independent stability at neutral pH .

Transient Interaction Capture

This compound enabled detection of phosphorylation-dependent interactions in Smad2-MH2 domains:

-

Cross-Linked Species : Dimer (66 kDa) and trimer (99 kDa) confirmed via anti-HA Western blot .

-

Control Experiments : No cross-linking observed in non-irradiated samples or those lacking the photo-amino acid .

Membrane Protein Studies

In cytochrome b~5~/P450 systems:

-

Cross-Linking Sites : Identified hydrophobic interfaces within the endoplasmic reticulum membrane .

-

Structural Insights : Carbene insertion occurred in solvent-inaccessible regions, unlike traditional cross-linkers .

Stability and Handling Considerations

-

Light Sensitivity : Stable under ambient light but degrades upon prolonged UV exposure .

-

Storage : Recommended at –20°C in inert solvents (e.g., DMSO or DMF) to prevent diazirine hydrolysis .

Comparative Analysis with Other Photo-Amino Acids

| Property | This compound | L-Photo-Leucine |

|---|---|---|

| Cross-Linking Efficiency | 85–90% | 78–82% |

| Incorporation Rate in E. coli | 30% (mineral salts medium) | 25% |

| Toxicity | Non-toxic to mammalian cells | Low toxicity |

Limitations and Mitigation Strategies

-

Low Incorporation in Methionine-Poor Proteins : Solved using methionine-auxotrophic bacterial strains or dialyzed media .

-

Heterogeneous Cross-Linking : Addressed by combining with chemical cross-linkers (e.g., disuccinimidyl suberate) .

This compound’s unique photoreactivity and compatibility with biological systems make it indispensable for probing protein interactions in native environments. Its synthetic accessibility and functional versatility continue to drive innovations in structural biology and drug discovery.

Aplicaciones Científicas De Investigación

Fmoc-L-Photo-Methionine is widely used in scientific research, including:

Chemistry: Used in the synthesis of peptides and small-molecule probes.

Biology: Facilitates the study of protein-protein interactions and cellular mechanisms.

Medicine: Aids in drug discovery research by identifying and validating molecular targets.

Industry: Utilized in the development of photoreactors and other research tools.

Mecanismo De Acción

The mechanism of action of Fmoc-L-Photo-Methionine involves the formation of a covalent bond upon UV light irradiation. The diazirine group in the compound is activated by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can then form a covalent bond with nearby molecules, allowing for the study of protein-protein interactions and cellular targets .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Fmoc-L-Photo-Methionine is unique due to its diazirine group, which allows for photoaffinity labeling. This feature makes it particularly useful for studying protein-protein interactions and cellular mechanisms, setting it apart from other similar compounds .

Actividad Biológica

Fmoc-L-photo-methionine is a novel photoactivatable amino acid that has garnered attention for its potential applications in biochemical research, particularly in studying protein-protein interactions and cellular processes. This compound is characterized by its ability to undergo photo-cross-linking upon exposure to ultraviolet (UV) light, enabling researchers to identify and analyze interactions between proteins in living cells.

Structure and Properties

This compound is a derivative of methionine, featuring a fluorenylmethoxycarbonyl (Fmoc) protective group and a diazirine moiety. The diazirine group allows for photo-activation, which is crucial for its function as a cross-linker. Its structural similarity to natural methionine facilitates its incorporation into proteins during translation without disrupting the normal protein synthesis machinery.

Upon UV light activation, this compound forms reactive carbene species that can covalently bond with nearby amino acids, thereby stabilizing transient protein-protein interactions. This mechanism allows researchers to capture dynamic interactions within their native cellular environments, providing insights into various biological processes.

Protein-Protein Interactions

One of the primary applications of this compound is in the study of protein-protein interactions. By incorporating this amino acid into target proteins, researchers can use UV light to induce cross-linking, which can then be analyzed through techniques such as Western blotting or mass spectrometry.

Case Study: Mapping Protein Interactions

In a recent study, this compound was used to investigate the interactions between the progesterone-binding membrane protein PGRMC1 and Insig-1, a key regulator of cholesterol homeostasis. The incorporation of photo-methionine allowed for the identification of direct interactions that were previously unknown, demonstrating its effectiveness in studying complex membrane protein interactions .

Drug Discovery

The unique properties of this compound make it a valuable tool in drug discovery. It can be employed to identify potential drug targets by mapping the interactions between therapeutic agents and their protein targets. This capability aids in validating targets and understanding the mechanisms of action for new drugs.

Comparative Analysis with Other Cross-Linkers

| Feature | This compound | Other Cross-Linkers |

|---|---|---|

| Photo-activatable | Yes | Varies |

| Incorporation into Proteins | High compatibility | Often limited |

| Detection Methods | Western blotting, MS | Varies |

| Application Scope | Broad (e.g., drug discovery, proteomics) | Limited |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- High Yield Incorporation : When incorporated into Escherichia coli cells under optimized conditions, this compound demonstrated incorporation rates exceeding 30%, indicating its efficiency in labeling recombinant proteins without cytotoxic effects .

- Mapping Protein Structures : The ability to map protein-protein interfaces using this compound has been validated through experiments involving cytochrome P450 complexes, where distinct cross-linking sites were identified upon UV activation .

- Potential in Antiviral Research : The compound has shown promise in studying viral fusion processes and growth-factor signaling pathways, suggesting potential applications in developing antiviral or anticancer therapies .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-21(23-24-21)11-10-18(19(25)26)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,27)(H,25,26)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMQUEIDJLPYHS-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.